5-Formylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

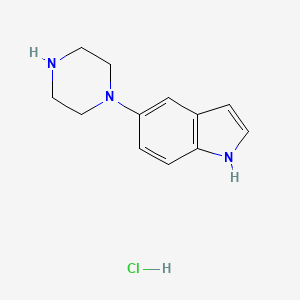

5-Formylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H5NO3S2 . It is a derivative of sulfonamide, a class of synthetic antimicrobial drugs .

Molecular Structure Analysis

The molecular structure of sulfonamides, including this compound, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The molecular interactions of these drugs in their crystal lattice are important for the stability of the crystals and polymorphism .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity : A study by Noreen et al. (2017) focused on synthesizing thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds demonstrated potent urease inhibition activity and hemolytic activities, indicating potential antibacterial properties (Noreen et al., 2017).

Antiviral Properties : Chen et al. (2010) synthesized new sulfonamide derivatives that exhibited anti-tobacco mosaic virus activity, suggesting their potential in antiviral applications (Chen et al., 2010).

Cerebrovasodilation and Anticonvulsant Activities : A series of thiophene-2-sulfonamides were investigated for their cerebrovasodilatory and anticonvulsant activities by Barnish et al. (1981). Some compounds showed promise as anticonvulsants, particularly those with sulfone groups (Barnish et al., 1981).

Therapeutic Radiopharmaceuticals : Research on rhenium complexes, involving the use of sulfonamide-based dithiocarbimates, was conducted by Perils et al. (2017). This work is significant in the development of new therapeutic radiopharmaceuticals (Perils et al., 2017).

Photodynamic Therapy : Stilts et al. (2000) explored water-soluble, core-modified porphyrins for photodynamic therapy. These compounds, including derivatives of thiophene, showed potential as sensitizers in the treatment of certain cancers (Stilts et al., 2000).

Proton Exchange Membranes : A study by Ghassemi and McGrath (2004) on sulfonated poly(p-phenylene) derivatives demonstrated their application in proton exchange membranes, indicating relevance in fuel cell technology (Ghassemi & McGrath, 2004).

Micellar Media Studies : Research by Saeed et al. (2017) investigated the solubilization of thiophene derivatives in micellar solutions of sodium dodecyl sulphate, contributing to our understanding of solubilization mechanisms in different media (Saeed et al., 2017).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 5-formylthiophene-2-sulfonamide belongs, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial replication .

Mode of Action

This compound, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial in determining its bioavailability, efficacy, and safety profile .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication. This is achieved by blocking the synthesis of folic acid, which is essential for these processes .

Propiedades

IUPAC Name |

5-formylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWSNLGWHOCGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

![N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2977549.png)

![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-propyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2977563.png)